3-(二甲氨基)-4-甲氧基苯甲酸

描述

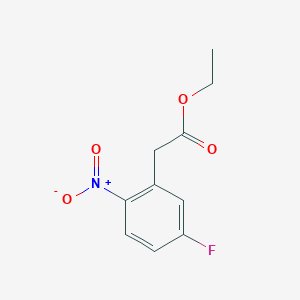

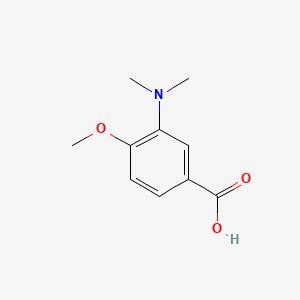

3-(Dimethylamino)-4-methoxybenzoic acid is a chemical compound. It is a light yellow to yellow-beige crystalline powder . It has been used to analyze glucose content from the extraction of starch and soluble sugars . It is also used as a benzoic acid derivative .

Synthesis Analysis

The synthesis of compounds similar to 3-(Dimethylamino)-4-methoxybenzoic acid has been described in various studies. For instance, an improved synthesis of 3-[2-(dimethyl-amino)ethyl]-1H-indol-4-yl dihydrogen phosphate (psilocybin) has been reported . Another study discussed the synthesis of selected thiosemicarbazone-benzaldehyde derivatives as potential antibiotics .Molecular Structure Analysis

The molecular weight of 3-(Dimethylamino)-4-methoxybenzoic acid is 165.19 . The molecular formula is (CH3)2NC6H4CO2H . The structure of similar compounds has been analyzed in various studies .Chemical Reactions Analysis

The chemical reactions involving compounds similar to 3-(Dimethylamino)-4-methoxybenzoic acid have been described in several studies .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Dimethylamino)-4-methoxybenzoic acid have been described in several studies .科学研究应用

Application 1: Development of Polyphenoloxidase and Phenoloxidase Activity by Zymograms

- Summary of the Application : This compound is used as a substrate for the development of polyphenoloxidase and phenoloxidase activity by zymograms. It’s part of a sequential staining process of these enzymes designed by the zymography technique .

- Methods of Application or Experimental Procedures : The process begins with electrophoresis carried out under native conditions. Then, the first staining is carried out with a revealing solution of 3-methyl-2-benzothiazoline hydrazone (MBTH)—3-dimethylamino benzoic acid (DMAB) that allows the visualization of polyphenoloxidase enzymes. Later, using the same gel, differential staining of phenoloxidase is done by adding a solution of H2O2 .

- Results or Outcomes : The technique was standardized using commercial enzymes of laccase (T. versicolor) and horseradish. It was used to identify polyphenoloxidases (laccases) and phenoloxidases (lignin peroxidase) of crude extracts obtained from the growth of the basidiomycete Lentinus strigosus on Pinus radiata. The technique showed great sensitivity to detect the different enzymatic activities (1.56 Activity Unit/mL minimum) in the same gel without interference between the enzymes and the solutions used .

Application 2: Synthesis of Novel Lanthanide Complexes

- Summary of the Application : This compound is used in the synthesis of novel lanthanide complexes. These complexes have a wide range of applications in many fields due to their structural composition and ionic properties .

- Methods of Application or Experimental Procedures : Two isostructural lanthanide complexes were synthesized by solvent evaporation with 3-dimethylaminobenzoic acid and 5,5′-dimethyl-2,2′-bipyridine as ligands . Infrared spectroscopy and Raman spectroscopy were used to measure the spectra of the complex . A thermogravimetric infrared spectroscopy experiment was performed to investigate the thermal stability and decomposition mechanism of the complexes .

- Results or Outcomes : The fluorescence spectra of one of the complexes were studied and the fluorescence lifetime values were determined. The energy transfer mechanism of the complex was also elucidated .

Application 3: Analysis of Glucose Content

- Summary of the Application : 3-(Dimethylamino)benzoic acid has been used to analyse glucose content from the extraction of starch and soluble sugars .

- Methods of Application or Experimental Procedures : The compound, also known as DMAB, can be used to quantify the activity of peroxidase and manganese peroxidase .

- Results or Outcomes : The use of this compound in the analysis of glucose content has been found to be effective .

Application 4: Synthesis of N-[3-(dimethylamino)propyl] amides

- Summary of the Application : This compound is used in the synthesis of N-[3-(dimethylamino)propyl] amides. These amides have a wide range of applications due to their structural composition .

- Methods of Application or Experimental Procedures : The amidation reaction between various esters and 3-(dimethylamino)-1-propylamine is catalyzed by lead acetate. The reaction rate increases even for esters with high steric factor (isopropyl acetate or poly(methyl methacrylate)) when small amounts of lead acetate are added .

- Results or Outcomes : The use of this compound in the synthesis of N-[3-(dimethylamino)propyl] amides has been found to be effective .

Application 5: Analytical, Biochemical and Synthetic Applications

- Summary of the Application : This compound, also known as Para-dimethylaminobenzaldehyde (DMAB), has found usefulness in a wide range of applications from analytical, biochemical to synthetic procedures and processes alongside other miscellaneous applications .

- Methods of Application or Experimental Procedures : The unique structural feature of containing a para-dialkylamino substituent to an aldehyde moiety renders it highly reactive towards a wide range of compounds and this has made it useful as a condensation reagent, oxidizable and reducible reactant in many reactions .

- Results or Outcomes : The diverse applications of DMAB spanning over a century with a prospect that this compound will be more relevant in years to come in microbiology, chemical pathology, and organic synthesis as well as pharmaceutical and analytical chemistry .

安全和危害

属性

IUPAC Name |

3-(dimethylamino)-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(2)8-6-7(10(12)13)4-5-9(8)14-3/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUITXIBCUUIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516122 | |

| Record name | 3-(Dimethylamino)-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-4-methoxybenzoic acid | |

CAS RN |

197500-33-7 | |

| Record name | 3-(Dimethylamino)-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197500-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethylamino)-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。